3,4,5-triethoxy-N-{5-ethoxy-2-[(2-hydroxypropanoyl)amino]phenyl}benzamide
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Overview
Description
3,4,5-triethoxy-N-[5-ethoxy-2-(lactoylamino)phenyl]benzamide is a complex organic compound with a unique structure that includes multiple ethoxy groups and a lactoylamino moiety
Preparation Methods
The synthesis of 3,4,5-triethoxy-N-[5-ethoxy-2-(lactoylamino)phenyl]benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the lactoylamino intermediate: This step involves the reaction of an appropriate amine with lactic acid or its derivatives under controlled conditions to form the lactoylamino group.
Attachment of ethoxy groups: Ethylation reactions are carried out to introduce ethoxy groups at the desired positions on the benzene ring. This can be achieved using ethyl iodide or ethyl bromide in the presence of a strong base like sodium hydride.
Coupling reactions: The final step involves coupling the lactoylamino intermediate with the ethoxy-substituted benzene derivative using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and continuous flow systems to enhance efficiency.
Chemical Reactions Analysis
3,4,5-triethoxy-N-[5-ethoxy-2-(lactoylamino)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups, where nucleophiles such as thiols or amines replace the ethoxy groups to form new derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,4,5-triethoxy-N-[5-ethoxy-2-(lactoylamino)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N-[5-ethoxy-2-(lactoylamino)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The lactoylamino group may play a crucial role in binding to these targets, while the ethoxy groups can influence the compound’s solubility and bioavailability. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
3,4,5-triethoxy-N-[5-ethoxy-2-(lactoylamino)phenyl]benzamide can be compared with other similar compounds, such as:
3,4,5-trimethoxy-N-[5-ethoxy-2-(lactoylamino)phenyl]benzamide: This compound has methoxy groups instead of ethoxy groups, which can affect its reactivity and biological activity.
3,4,5-triethoxy-N-[5-methoxy-2-(lactoylamino)phenyl]benzamide: This compound has a methoxy group at a different position, which can influence its chemical properties and interactions with molecular targets.
The uniqueness of 3,4,5-triethoxy-N-[5-ethoxy-2-(lactoylamino)phenyl]benzamide lies in its specific substitution pattern and the presence of both ethoxy and lactoylamino groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C24H32N2O7 |
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Molecular Weight |
460.5 g/mol |
IUPAC Name |
3,4,5-triethoxy-N-[5-ethoxy-2-(2-hydroxypropanoylamino)phenyl]benzamide |
InChI |
InChI=1S/C24H32N2O7/c1-6-30-17-10-11-18(25-23(28)15(5)27)19(14-17)26-24(29)16-12-20(31-7-2)22(33-9-4)21(13-16)32-8-3/h10-15,27H,6-9H2,1-5H3,(H,25,28)(H,26,29) |
InChI Key |
SABASKODCRZFES-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C(C)O)NC(=O)C2=CC(=C(C(=C2)OCC)OCC)OCC |
Origin of Product |
United States |
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